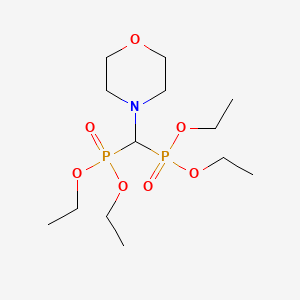![molecular formula C12H11ClN4O3S B3820645 N-[(2-chlorophenyl)sulfonyl]-2-(2-pyridinyl)hydrazinecarboxamide](/img/structure/B3820645.png)
N-[(2-chlorophenyl)sulfonyl]-2-(2-pyridinyl)hydrazinecarboxamide
Übersicht
Beschreibung
N-[(2-chlorophenyl)sulfonyl]-2-(2-pyridinyl)hydrazinecarboxamide, commonly known as CPZEN-45, is a chemical compound that has been widely studied for its potential therapeutic applications. CPZEN-45 is a hydrazinecarboxamide derivative that has been synthesized through various methods and has shown promising effects in scientific research.
Wirkmechanismus
The mechanism of action of CPZEN-45 is not fully understood, but it is believed to act as an inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a role in the regulation of dopamine and cAMP signaling in the brain. By inhibiting PDE10A, CPZEN-45 may increase dopamine and cAMP signaling, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
CPZEN-45 has been shown to have several biochemical and physiological effects. It has been shown to increase cAMP levels in the brain, which may contribute to its cognitive enhancing effects. CPZEN-45 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity. In addition, CPZEN-45 has been shown to decrease the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPZEN-45 is its high potency and selectivity for PDE10A. This makes it a useful tool for studying the role of PDE10A in the brain and its potential as a therapeutic target. However, one limitation of CPZEN-45 is its poor solubility, which can make it difficult to administer in animal models. In addition, its effects on other PDE isoforms and potential off-target effects need to be further studied.
Zukünftige Richtungen
There are several future directions for the study of CPZEN-45. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases, depression, and anxiety disorders. Another direction is to study its effects on other PDE isoforms and potential off-target effects. Additionally, the development of more soluble derivatives of CPZEN-45 may improve its usefulness as a tool in scientific research.
Wissenschaftliche Forschungsanwendungen
CPZEN-45 has been studied extensively for its potential therapeutic applications. It has been shown to have a significant impact on the central nervous system, specifically in the treatment of neurodegenerative diseases. CPZEN-45 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been studied for its potential in treating depression and anxiety disorders.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(pyridin-2-ylamino)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c13-9-5-1-2-6-10(9)21(19,20)17-12(18)16-15-11-7-3-4-8-14-11/h1-8H,(H,14,15)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIRNBZDBNVRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NNC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)sulfonyl-3-(pyridin-2-ylamino)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820564.png)


![({bis[(diisobutylamino)methyl]phosphorothioyl}methyl)diisobutylamine](/img/structure/B3820593.png)
![O,O-diisopropyl [(di-tert-butylphosphorothioyl)methyl]phosphonothioate](/img/structure/B3820598.png)
![tetraisopropyl [2-(dimethylamino)-1,1-ethenediyl]bis(phosphonate)](/img/structure/B3820605.png)
![N-[(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-N-ethylethanamine](/img/structure/B3820613.png)
![diethyl {[acetyl(methyl)amino]methyl}phosphonate](/img/structure/B3820615.png)


phosphoryl]propanoic acid](/img/structure/B3820633.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-nitrophenyl)sulfamide](/img/structure/B3820643.png)
![N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B3820654.png)
![N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide]](/img/structure/B3820662.png)